molecular formula C8H5I3O3 B14442504 Methyl 2-hydroxy-3,4,5-triiodobenzoate CAS No. 79543-50-3

Methyl 2-hydroxy-3,4,5-triiodobenzoate

Cat. No.: B14442504
CAS No.: 79543-50-3
M. Wt: 529.84 g/mol
InChI Key: LPDJLRYOEXAQQT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3,4,5-triiodobenzoate is a heavily iodinated aromatic ester with the molecular formula C₈H₅IO₃. Its structure features a hydroxyl group at the ortho position (C2) and iodine substituents at the meta and para positions (C3, C4, C5) of the benzoate backbone. This compound is characterized by its high molecular weight (approximately 481.93 g/mol) due to the three iodine atoms, which contribute to its density and polarizability.

However, its reactivity and stability are influenced by the electron-withdrawing effects of the iodine substituents, which may reduce solubility in nonpolar solvents compared to less halogenated analogs .

Properties

CAS No.

79543-50-3

Molecular Formula

C8H5I3O3

Molecular Weight

529.84 g/mol

IUPAC Name

methyl 2-hydroxy-3,4,5-triiodobenzoate

InChI

InChI=1S/C8H5I3O3/c1-14-8(13)3-2-4(9)5(10)6(11)7(3)12/h2,12H,1H3

InChI Key

LPDJLRYOEXAQQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1O)I)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3,4,5-triiodobenzoate typically involves the iodination of methyl 2-hydroxybenzoate. The process includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the introduction of iodine atoms into the aromatic ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective iodination at the 3, 4, and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3,4,5-triiodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the iodine atoms.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Deiodinated compounds or those with reduced iodine atoms.

Scientific Research Applications

Methyl 2-hydroxy-3,4,5-triiodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development and diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3,4,5-triiodobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-hydroxy-3,4,5-triiodobenzoate with structurally related iodinated benzoates and acyl chlorides:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound C₈H₅IO₃ -OH (C2), -I (C3, C4, C5) ~481.93 Not reported Organic solvents (e.g., DCM, ethanol) Pharmaceutical intermediates, imaging agents
Methyl 4-hydroxy-3,5-diiodobenzoate C₈H₆I₂O₃ -OH (C4), -I (C3, C5) ~419.94 Not reported Ethanol, DCM Synthetic intermediates
2-Hydroxy-3,5-diiodobenzoyl chloride C₇H₃ClI₂O₂ -Cl (C1), -OH (C2), -I (C3, C5) ~408.36 140–142 DCM, ethanol Acylating agent, drug synthesis
Methyl 4-hydroxy-3-iodobenzoate C₈H₇IO₃ -OH (C4), -I (C3) ~306.05 Not reported Methanol, acetone Bioconjugation studies

Key Observations:

Iodination Impact: Increasing iodine substitution elevates molecular weight and density, which may enhance X-ray attenuation properties. However, steric hindrance from three iodine atoms in the target compound likely reduces solubility compared to diiodo or monoiodo analogs .

Reactivity : The benzoyl chloride derivative (2-hydroxy-3,5-diiodobenzoyl chloride) exhibits higher reactivity as an acylating agent compared to methyl esters, making it more suitable for nucleophilic substitution reactions .

Thermal Stability : The diiodobenzoyl chloride’s melting point (140–142°C) suggests moderate thermal stability, though data for the triiodo methyl ester remain unreported .

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